7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one
Description
7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by its complex structure, which includes a chromenone core substituted with hydroxy, iodo, thiazolyl, and trifluoromethyl groups
Properties
IUPAC Name |
7-hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3INO3S/c1-5-19-7(4-23-5)9-11(21)6-2-3-8(20)10(18)12(6)22-13(9)14(15,16)17/h2-4,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDVVNCFOFFTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=C(OC3=C(C2=O)C=CC(=C3I)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3INO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Iodo Group: The iodo group can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent.
Thiazole Ring Formation: The thiazole ring can be constructed through a Hantzsch thiazole synthesis, involving the reaction of a thioamide with a haloketone.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The iodo group can be reduced to a hydrogen atom, potentially using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of a chromenone with a carbonyl group.
Reduction: Formation of a deiodinated chromenone.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the thiazole ring and trifluoromethyl group suggests it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and iodo groups could participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
